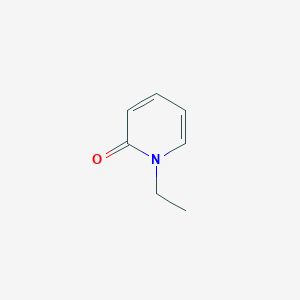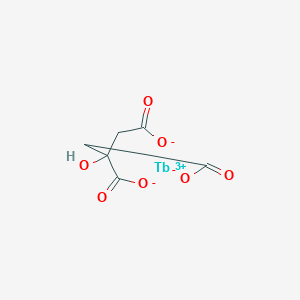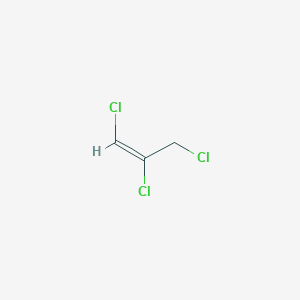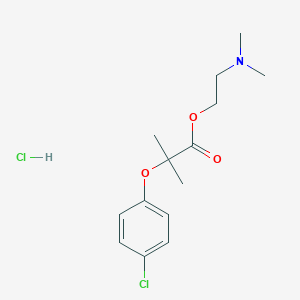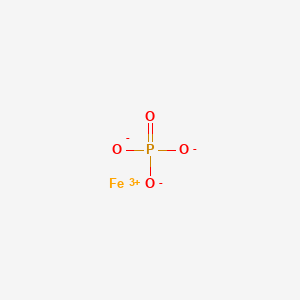
Ferric phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric phosphate, also known as iron(III) phosphate, is an inorganic compound with the chemical formula FePO₄. It is commonly found in nature as the mineral strengite and has a crystalline structure. This compound is a yellow-brown solid that is insoluble in water but soluble in strong acids. It has a molar mass of 150.82 g/mol and exhibits paramagnetic behavior, meaning it is only magnetized in the presence of an external magnetic field and demagnetized when the field is removed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric phosphate can be synthesized through various methods. One common method involves the reaction of iron(III) chloride with sodium phosphate under controlled conditions. The reaction is typically carried out in an aqueous solution, and the resulting this compound precipitate is filtered, washed, and dried . Another method involves the reaction of iron with phosphoric acid, resulting in an exothermic reaction that produces this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct in the production of steel, where it forms a coating on the surface of the metal to prevent rusting. Another industrial method involves the use of bauxite residue, where the iron-containing stripping solution generated during resource recycling is used to produce battery-grade this compound .
Chemical Reactions Analysis
Types of Reactions: Ferric phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with other phosphate compounds under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can produce ferric oxide and phosphoric acid .
Scientific Research Applications
Ferric phosphate has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing lithium iron phosphate (LiFePO₄) cathode materials for lithium-ion batteries due to its excellent thermal and chemical stability .
Biology:
- Integral to various biochemical processes, including its role as a component of ferritin, a protein that stores and releases iron in the body .
Medicine:
- Studied for potential therapeutic applications, particularly in the treatment of iron deficiency anemia .
Industry:
Mechanism of Action
Ferric phosphate can be compared with other iron compounds such as ferrous sulfate and ferric pyrophosphate:
Ferrous Sulfate (FeSO₄):
- Ferrous sulfate is a water-soluble iron salt commonly used in iron supplements and food fortification. It has high bioavailability but can cause gastrointestinal side effects and unacceptable sensory changes in food .
Ferric Pyrophosphate (Fe₄(P₂O₇)₃):
- Ferric pyrophosphate is an insoluble iron salt used in food fortification due to its minimal impact on taste and color. it has lower bioavailability compared to ferrous sulfate .
Uniqueness of this compound:
- This compound is unique in its ability to provide corrosion protection and its potential use in lithium-ion batteries. Its relatively low toxicity and environmental friendliness make it suitable for various applications in agriculture and industry .
Comparison with Similar Compounds
- Ferrous sulfate (FeSO₄)
- Ferric pyrophosphate (Fe₄(P₂O₇)₃)
- Iron(III) oxide (Fe₂O₃)
Ferric phosphate stands out due to its versatility and wide range of applications, making it a valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
10402-24-1 |
|---|---|
Molecular Formula |
FeH3O4P |
Molecular Weight |
153.84 g/mol |
IUPAC Name |
iron;phosphoric acid |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
RFGNMWINQUUNKG-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Fe+3] |
Canonical SMILES |
OP(=O)(O)O.[Fe] |
Key on ui other cas no. |
10402-24-1 10045-86-0 |
Pictograms |
Irritant |
Related CAS |
50602-84-1 |
Synonyms |
FePO4 ferric phosphate ferric phosphate dihydrate ferric phosphate hydrate ferric phosphate, lithium salt Li3Fe2(PO4)3 lithium ferric phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





